molecular formula C13H18N2O B1610654 N-Methyl-N-(piperidin-4-yl)benzamide CAS No. 64951-39-9

N-Methyl-N-(piperidin-4-yl)benzamide

Cat. No. B1610654
CAS RN: 64951-39-9
M. Wt: 218.29 g/mol
InChI Key: QJIVZURLHLXUMO-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-4-yl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPBD is a synthetic compound that is structurally similar to the psychoactive drug MDMA, commonly known as ecstasy. However, MPBD does not have any psychoactive effects and is used solely for research purposes.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “N-Methyl-N-(piperidin-4-yl)benzamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

2. Activators of Hypoxia-Inducible Factor 1 Pathways “N-Methyl-N-(piperidin-4-yl)benzamide” derivatives have been studied as activators of hypoxia-inducible factor 1 (HIF-1) pathways . These pathways are crucial for the adaptation of cells under hypoxic conditions .

Anticancer Applications

Some derivatives of “N-Methyl-N-(piperidin-4-yl)benzamide” have shown significant inhibitory bioactivity in HepG2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Antioxidant Activities

Piperidine derivatives, including “N-Methyl-N-(piperidin-4-yl)benzamide”, may have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antibacterial Activities

“N-Methyl-N-(piperidin-4-yl)benzamide” and its derivatives may have potential antibacterial activities . This makes them potentially useful in the treatment of bacterial infections.

Molecular Modeling Studies

“N-Methyl-N-(piperidin-4-yl)benzamide” and its derivatives can be used in molecular modeling studies . These studies are crucial in understanding the behavior of molecules and their interactions.

properties

IUPAC Name

N-methyl-N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIVZURLHLXUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505381
Record name N-Methyl-N-(piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(piperidin-4-yl)benzamide

CAS RN

64951-39-9
Record name N-Methyl-N-4-piperidinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64951-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 4-[methyl(phenylcarbonyl)amino]-1-piperidinecarboxylate D14 (1.66 g) was dissolved in DCM (5 mL) then TFA (4.02 mL, 52.1 mmol) was slowly added. The reaction was stirred at room temperature for 30 minutes. TFA and DCM were removed in vacuo. The crude mixture was poured on a top of an Isolute Si—SCX-2 cartridge, eluting with DCM then MeOH then a 2M NH3 in MeOH solution. Fractions containing desired compound were evaporated in vacuo to give title compound D15 in 1.18 g. LCMS [M+H]+219.01@0.45 min (2 min run)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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